molecular formula C10H13ClN2O2 B8378069 N-tert-Butyl-6-chloro-2-nitroaniline

N-tert-Butyl-6-chloro-2-nitroaniline

Cat. No. B8378069
M. Wt: 228.67 g/mol
InChI Key: HXWUGEATISVHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063038B2

Procedure details

A mixture of 2,3-dichloronitrobenzene (5 g, 26 mmol), tert-butylamine (7.4 ml, 71 mmol) and ethanol (2.5 ml) was heated at 150° C. in a sealed tube for 3 days. The mixture was evaporated, the residue taken up in EtOAc, washed with water and brine, dried and evaporated to afford a yellow oil; yield 5.3 g, 90%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>C(O)C>[C:12]([NH:16][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=[CH:6][C:7]=1[Cl:8])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NC1=C(C=CC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.